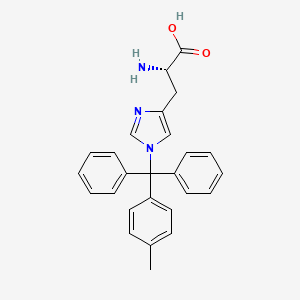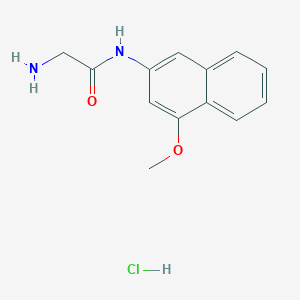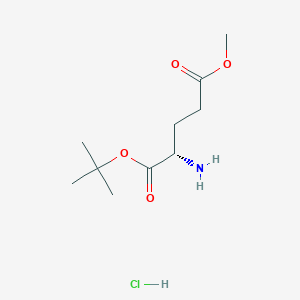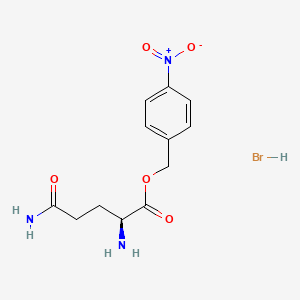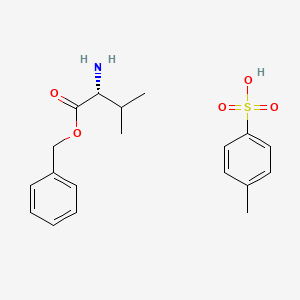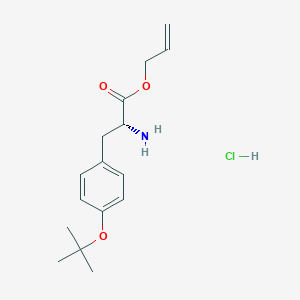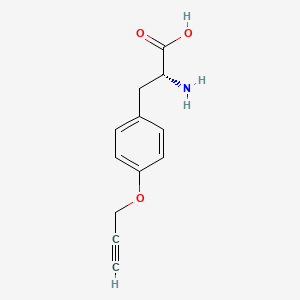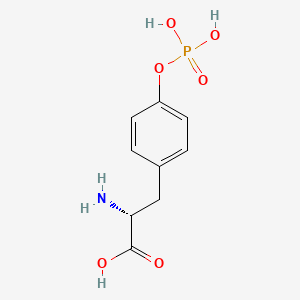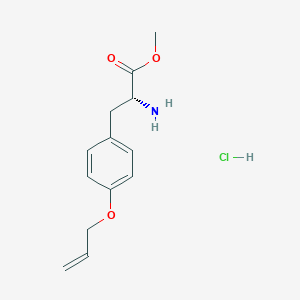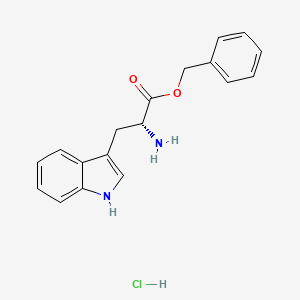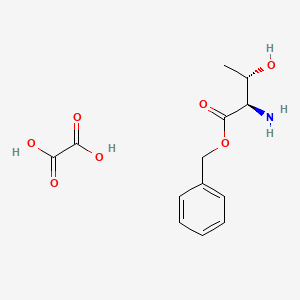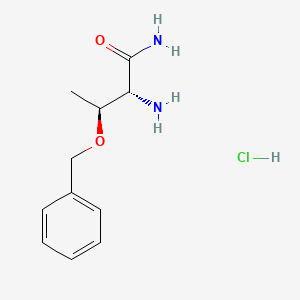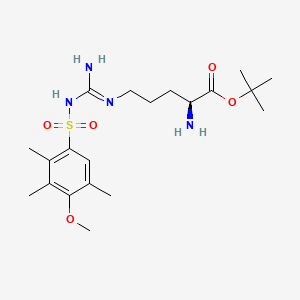
H-Arg(Mtr)-Otbu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg(Mtr)-Otbu:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Mtr)-Otbu typically involves the protection of the arginine amino group with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group and the esterification of the carboxyl group with a tert-butyl (Otbu) group. The process generally follows these steps:
Protection of the amino group: Arginine is reacted with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine.
Esterification of the carboxyl group: The protected arginine is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: H-Arg(Mtr)-Otbu undergoes various chemical reactions, including:
Deprotection Reactions: The Mtr group can be removed using mild acidic conditions, while the Otbu group can be removed using strong acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Otbu group removal, and mild acids like acetic acid for Mtr group removal.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products:
科学的研究の応用
H-Arg(Mtr)-Otbu has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino and carboxyl groups.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Medical Research: Investigated for its potential therapeutic effects in various diseases, including cardiovascular and metabolic disorders.
Industrial Applications: Used in the production of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of H-Arg(Mtr)-Otbu involves its role as a protected arginine derivative. The protecting groups (Mtr and Otbu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free arginine can participate in various biological processes, including nitric oxide synthesis and protein interactions .
類似化合物との比較
Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (H-Arg(Mtr)-OH): Similar structure but lacks the tert-butyl ester group.
Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-ornithine: Similar structure but with ornithine instead of arginine.
Uniqueness: H-Arg(Mtr)-Otbu is unique due to its dual protection, which allows for selective deprotection and versatile use in peptide synthesis. The presence of both Mtr and Otbu groups provides greater control over the synthesis process compared to similar compounds with single protection .
特性
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

